molecular formula C13H11N3 B13671387 5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine

5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine

カタログ番号: B13671387
分子量: 209.25 g/mol
InChIキー: OEWBDHYYGGNSRM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine is a high-value chemical scaffold for research and development, particularly in infectious disease and anticancer investigations. This compound belongs to the imidazo[1,2-a]pyridine family, a privileged structure in medicinal chemistry known for its diverse biological activities due to its resemblance to purine bases. In antimicrobial research, this compound demonstrates significant potential against Myobacterium tuberculosis (Mtb). Specific analogues within this chemical class have exhibited potent activity against Mtb H37Rv, with minimum inhibitory concentration (MIC) values as low as 0.7 µM, positioning them as promising leads for tackling multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) tuberculosis . The core structure is a subject of ongoing research to develop novel anti-TB agents with improved pharmacokinetic profiles. Beyond infectious diseases, the imidazo[1,2-a]pyridine scaffold shows considerable promise in oncology research. Derivatives have been explored for their cytotoxic effects and ability to interact with key cancerous target proteins, such as c-MET kinase and others involved in proliferation pathways . Molecular docking simulations suggest that related compounds can bind effectively to target proteins like 4HJO, 1M14, and 1M17, indicating a potential mechanism for anti-lung cancer activity, as evidenced by significant growth inhibition (GI50) in cell line studies . The compound is offered For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are advised to handle all chemicals with appropriate safety precautions.

特性

分子式

C13H11N3

分子量

209.25 g/mol

IUPAC名

5-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H11N3/c1-10-5-4-7-13-15-12(9-16(10)13)11-6-2-3-8-14-11/h2-9H,1H3

InChIキー

OEWBDHYYGGNSRM-UHFFFAOYSA-N

正規SMILES

CC1=CC=CC2=NC(=CN12)C3=CC=CC=N3

製品の起源

United States

準備方法

Metal-Free Direct Synthesis via Condensation and Cyclization

One of the prominent methods for synthesizing imidazo[1,2-a]pyridines, including 5-methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine derivatives, is the metal-free condensation of 2-aminopyridines with aldehydes followed by intramolecular cyclization. This approach is environmentally benign and avoids the use of transition metals.

  • The reaction typically involves the condensation of 2-aminopyridine with an aldehyde bearing a methyl substituent at the appropriate position.
  • The process proceeds via the formation of an imine intermediate, which undergoes cyclization to form the imidazo[1,2-a]pyridine scaffold.
  • Mild bases such as potassium hydroxide or piperidine can be used to facilitate the reaction.
  • The reaction conditions are generally mild, often at room temperature or slightly elevated temperatures, enhancing the sustainability of the method.

Table 1: Representative Metal-Free Synthesis Conditions

Substrate Base/Condition Temperature Yield (%) Notes
2-Aminopyridine + 2-pyridinecarboxaldehyde KOH (ambient) Room Temperature 70-85 Efficient intramolecular amidation
2-Aminopyridinium bromide + thiophenols No base (reflux) Reflux Moderate Leads to 3-sulfenyl derivatives
2-(1H-benzo[d]imidazol-2-yl)acetonitrile + ethyl 2,4-dioxo-4-arylbutanoates Piperidine Reflux Good Knoevenagel condensation involved

This method has been reviewed extensively, highlighting its efficiency and eco-friendly nature.

Domino A3-Coupling Reaction (Copper-Catalyzed)

A highly efficient and "green" synthetic route involves a domino A3-coupling reaction catalyzed by copper salts, which couples an aldehyde, an alkyne, and 2-aminopyridine in one pot to form the imidazo[1,2-a]pyridine core.

  • The reaction proceeds via formation of copper acetylide from the alkyne and copper catalyst.
  • Subsequent cycloisomerization with the imine intermediate formed from 2-aminopyridine and aldehyde leads to the target heterocycle.
  • Sodium ascorbate is used as a reducing agent to maintain copper in the active catalytic state.
  • The reaction is performed at mild temperatures (around 50 °C), which is advantageous compared to other methods requiring reflux.
  • The method has been scaled up successfully without loss of yield or increase in reaction time.

Table 2: Domino A3-Coupling Reaction Parameters

Reagents Catalyst Temperature Reaction Time (h) Yield (%) Notes
2-Aminopyridine + benzaldehyde + phenylacetylene CuSO4·5H2O (10 mol%) + sodium ascorbate (20 mol%) 50 °C 6 85-90 Mild conditions, scalable
2-Aminopyridine + substituted aldehydes + ethyl propiolate Same as above 50 °C 8-14 Moderate Substituent effects minimal

This method offers a good balance between efficiency, environmental sustainability, and operational simplicity.

Multicomponent Reactions: Groebke–Blackburn–Bienaymé and Ugi Reactions

Multicomponent reactions (MCRs) have been employed to synthesize imidazo[1,2-a]pyridine derivatives with diverse substituents, including this compound analogs.

  • The Groebke–Blackburn–Bienaymé reaction involves the condensation of 2-aminopyridines, aldehydes, and isocyanides to form imidazo[1,2-a]pyridines.
  • Subsequent Ugi four-component reactions can be used to introduce peptidomimetic fragments, enhancing biological activity.
  • These reactions are versatile and allow for rapid library synthesis.
  • The presence or absence of linkers (e.g., CH2O) between pharmacophores affects solubility and reactivity.
  • The method is suitable for generating compounds for biological screening but may require optimization for yield and purity.

Table 3: Multicomponent Reaction Summary

Reaction Type Components Conditions Yield (%) Notes
Groebke–Blackburn–Bienaymé 2-Amino-5-chloropyridine + aldehyde + isocyanide Room temperature, solvent-dependent Moderate Forms heterocyclic acid intermediates
Ugi Four-Component Reaction Heterocyclic acid + aldehyde + amine + isocyanide Mild, multi-step Variable Enables peptidomimetic conjugation

This approach highlights the synthetic flexibility for complex imidazo[1,2-a]pyridine derivatives.

Stepwise Synthesis via Functionalized Pyridine Precursors

Another approach involves preparing functionalized pyridine intermediates, such as 2-aminomethyl-3-chloro-5-trifluoromethyl-pyridine, followed by cyclization to form the imidazo[1,2-a]pyridine core.

  • Starting from methyl esters, amine groups are introduced via reflux in dilute acid.
  • Subsequent reactions with thiophosgene or other reagents yield substituted imidazo[1,5-a]pyridine derivatives, which are structurally related.
  • The process involves multiple steps with isolation and purification at each stage.
  • This method is suitable for large-scale synthesis with reported yields around 50% over three steps.
  • Protective groups and mild cleavage conditions are used to maintain functional group integrity.

While this method is more classical and labor-intensive, it allows for precise substitution patterns on the pyridine ring.

Industrial and Patent-Reported Methods

Patent literature describes methods for synthesizing imidazo[1,2-a]pyridine derivatives, including this compound, focusing on pharmaceutical applications.

  • Methods involve multi-step synthesis with careful pH control and purification.
  • Use of reagents such as 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide chloride (EDCI) and 1-hydroxy-benzotriazole hydrate (HOBt) for amide bond formation.
  • Reactions are performed under controlled temperature and solvent conditions to optimize yield and purity.
  • The processes are scalable and yield pharmaceutically acceptable salts.
  • These methods emphasize the importance of reaction sequence, solvent choice, and reagent ratios.

Such protocols provide robust routes for industrial production.

Summary Table of Preparation Methods

Methodology Key Features Reaction Conditions Yield Range (%) Advantages Limitations
Metal-Free Condensation & Cyclization Mild bases, eco-friendly, no metals Room temp to reflux 70-85 Environmentally benign Moderate scalability
Domino A3-Coupling (Cu-catalyzed) One-pot, copper catalysis, mild heating 50 °C, 6-16 h 85-90 High yield, scalable, green Requires copper salts
Multicomponent Reactions (Groebke–Blackburn–Bienaymé, Ugi) Rapid library synthesis, diverse substituents Mild, multi-step Variable Versatile, complex derivatives Solubility and yield variability
Stepwise Functionalized Pyridine Multi-step, functional group manipulation Reflux, acid/base treatment ~50 (over steps) Precise substitution Labor-intensive, lower yield
Patent-Reported Industrial Methods Controlled pH, amide coupling reagents Controlled temp and solvents Up to 85 Pharmaceutical grade products Complex, requires purification

This detailed overview encapsulates the current state of synthetic methodologies for this compound, reflecting advances in green chemistry, multicomponent reactions, and industrial scalability. Researchers can select an appropriate method based on the desired scale, substitution pattern, and environmental considerations.

作用機序

The mechanism of action of 5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways .

類似化合物との比較

Comparative Analysis with Structural Analogs

Table 1: Key Derivatives of Imidazo[1,2-a]pyridine and Their Pharmacological Profiles
Compound Substituents Biological Target Potency (IC50/EC50) Key Notes References
5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine 5-Me, 2-Pyridyl Leishmania spp. SI >5 Anti-parasitic; possible metal chelation
Zolpidem 3-Me, 2-(N,N-dimethylcarbamoyl) GABA-A receptor ~90 nM Marketed hypnotic; 3-substitution critical for activity
2-Thiophenyl derivative 2-Thiophenyl Undisclosed N/A Synthesized via regioselective arylation
3-Methyl-MCH1R antagonist 3-Me MCH1R Improved affinity Brain-penetrant; 3-Me enhances receptor binding
Cholinesterase inhibitor (2h) R4-Me (C-8 position) AChE/BChE IC50 = 79 µM (AChE) Substituent position dictates activity

Position-Specific Effects on Activity

  • 3-Substituted Derivatives : The 3-position is a hotspot for electrophilic modifications (e.g., halogenation, acylation) and is critical for activity in drugs like zolpidem . Derivatives with 3-aryl or 3-methyl groups often show enhanced target affinity (e.g., MCH1R antagonists ). However, 3-substituted compounds may carry PAINS risks due to metal-chelating motifs .
  • 2-Substituted Derivatives : The 2-pyridyl group in this compound avoids PAINS-associated 2,3-biaryl motifs but may exhibit lower potency in certain assays compared to 3-substituted analogs (e.g., axenic promastigote assays ).
  • 5-Methyl Substitution : The methyl group at position 5 may enhance metabolic stability or modulate electronic effects, though its direct impact on antiparasitic activity requires further study.

Comparison with Other Imidazo-Fused Cores

  • Imidazo[4,5-b]pyridines : Despite structural similarity, these derivatives lack clinical traction due to insufficient structure-activity relationship (SAR) optimization . Their activity against targets like Mycobacterium tuberculosis is comparable to imidazo[1,2-a]pyridines, but pharmacokinetic challenges limit development .
  • Imidazo[1,2-a]pyrimidines: Not discussed in evidence but represent another class with distinct ring topology and target selectivity.

Metal Chelation and PAINS Considerations

The 2-pyridyl group in this compound forms a bidentate heteroaryl system capable of metal chelation, a feature hypothesized to drive off-target effects in some assays . This contrasts with non-chelating analogs like 2-thiophenyl derivatives but aligns with clinical precedents (e.g., zolpidem’s carbamoyl group avoids chelation). Orthogonal assays are recommended to confirm target-specific activity .

Clinical and Preclinical Relevance

  • Zolpidem : A 3-substituted derivative with optimized GABA-A receptor binding; highlights the importance of substitution logic for CNS penetration .
  • Anti-Cholinesterase Derivatives : Substituents at positions R2, R3, and R4 on the imidazo[1,2-a]pyridine ring yield variable inhibition (e.g., R4-methyl enhances AChE inhibition ). The 5-methyl group in the target compound may occupy a distinct pharmacophoric space.
  • MCH1R Antagonists : 3-Methyl substitution improves receptor affinity, whereas 2-substituted analogs remain underexplored .

生物活性

5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives, including this compound, are characterized by their unique nitrogen-containing heterocyclic structure. This scaffold has been linked to various biological activities such as:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antiviral
  • Antiparasitic

The compound's structure allows for interaction with multiple biological targets, making it a valuable candidate for drug development.

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit potent anticancer properties. For instance, compounds derived from this scaffold have shown efficacy against various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundHePG2<10
This compoundMCF7<10
This compoundHCT116<10

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have also demonstrated significant antimicrobial activity. A study evaluating a series of these compounds reported Minimum Inhibitory Concentration (MIC) values as low as 0.006 µM against Mycobacterium tuberculosis strains, indicating strong potential for treating resistant bacterial infections .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have been validated in preclinical models. Compounds have shown the ability to reduce inflammatory markers and alleviate pain in animal models, suggesting their utility in treating chronic inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Substituents on the imidazole ring : Modifications at various positions on the ring can enhance binding affinity to biological targets.
  • Pyridine moiety : The presence of the pyridine group contributes to the compound's lipophilicity and its ability to cross biological membranes.

Molecular docking studies have illustrated that these structural characteristics facilitate interactions with key enzymes and receptors involved in disease processes .

Case Studies

Several studies highlight the efficacy of imidazo[1,2-a]pyridine derivatives:

  • Antitubercular Activity : A series of compounds were synthesized and tested against Mycobacterium tuberculosis, showing promising results with MIC values lower than those of existing treatments .
  • Cancer Therapeutics : In vitro studies demonstrated that certain derivatives significantly inhibited cell proliferation in various cancer cell lines, suggesting their potential as novel anticancer agents .
  • Inhibition of Viral Entry : Computational studies indicated that some derivatives could effectively inhibit the interaction between viral proteins and host cell receptors, highlighting their potential in antiviral therapy .

Q & A

Q. What are the primary synthetic routes for 5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine, and how are intermediates optimized?

The compound is typically synthesized via multicomponent reactions (MCRs) or condensation strategies. A common approach involves reacting 2-aminopyridine derivatives with carbonyl-containing reagents (e.g., aryl ketones) in the presence of methylene donors like dimethyl sulfoxide (DMSO) and catalysts such as potassium persulfate (K₂S₂O₈) and iodine (I₂). For example, intermediates like 6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamide can be cyclized using dimethylacetamide dimethyl acetal at 110°C, followed by hydroxylamine hydrochloride treatment to introduce oxadiazole substituents . Optimization focuses on solvent selection (e.g., dioxane/acetic acid mixtures), temperature control, and purification via column chromatography.

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., pyridyl vs. methyl groups) and confirms cyclization.
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₁₃H₁₂N₄ for the core structure).
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., %C 56.40 calculated vs. 56.27 found) .
  • X-ray crystallography : Resolves crystal packing and non-covalent interactions (e.g., π-π stacking in imidazo[1,2-a]pyridine derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in derivatives?

  • Catalyst Screening : Replace iodine with Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while glacial acetic acid aids cyclization .
  • Temperature Gradients : Stepwise heating (e.g., 80°C → 110°C) minimizes side reactions like over-oxidation .
  • Automated Platforms : Continuous flow reactors reduce batch variability and improve scalability .

Q. What computational tools are used to predict biological activity and reaction mechanisms?

  • DFT (Density Functional Theory) : Models electron distribution to predict nucleophilic/electrophilic sites. For example, studies on imidazo[1,2-a:5,4-b']dipyridines reveal charge transfer at the pyridyl nitrogen, influencing binding to biological targets .
  • Molecular Docking : Screens interactions with enzymes (e.g., kinases or DNA helicases) using software like AutoDock .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., hydrogen bonds in crystal lattices) to guide solubility modifications .

Q. How do substituents at the 2- and 3-positions affect biological activity, and how can contradictions in literature data be resolved?

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) enhance antimicrobial activity by increasing membrane permeability, while bulky groups (e.g., -Ph) reduce bioavailability .
  • Data Reconciliation : Compare studies using standardized assays (e.g., MIC for antimicrobial activity) and control for variables like solvent (DMSO vs. ethanol). For instance, conflicting IC₅₀ values in anticancer studies may arise from cell line-specific uptake mechanisms .

Methodological Challenges

Q. What strategies address low yields in intramolecular cyclization steps?

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C) .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions at reactive amines .
  • By-Product Analysis : Employ LC-MS to identify and suppress intermediates like uncyclized carboxamides .

Q. How can researchers validate the purity of derivatives for pharmacological testing?

  • HPLC-PDA (Photodiode Array Detection) : Detects impurities at trace levels (<0.1%) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and confirms solvent removal .
  • Chiral Chromatography : Resolves enantiomers if asymmetric synthesis is attempted .

Data Interpretation and Reproducibility

Q. Why do spectral data (e.g., NMR) vary across studies for structurally similar derivatives?

Variations arise from:

  • Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts proton signals (e.g., pyridyl protons by 0.2–0.5 ppm) .
  • Tautomerism : Imidazo[1,2-a]pyridine derivatives may exist as keto-enol tautomers, altering splitting patterns .
  • Crystallization Conditions : Polymorphs (e.g., monoclinic vs. orthorhombic) produce distinct XRD patterns .

Q. What are best practices for reproducing synthetic protocols from literature?

  • Detailed Replication : Include exact stoichiometry (e.g., 1.2 eq. of hydroxylamine hydrochloride) and solvent grades (e.g., anhydrous dioxane) .
  • Negative Controls : Run parallel reactions without catalysts to identify side pathways .
  • Open-Source Data Sharing : Use platforms like PubChem to cross-validate spectral libraries .

Biological Evaluation

Q. What in vitro assays are most suitable for evaluating anticancer activity?

  • MTT Assay : Measures mitochondrial activity in cancer cell lines (e.g., HeLa or MCF-7) .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining .
  • Targeted Screens : Kinase inhibition assays (e.g., EGFR or BRAF) using recombinant proteins .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。